

# Application Notes: Measuring Immunoproteasome Activity with Ac-KQL-AMC in Autoimmune Disease Models

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## Compound of Interest

Compound Name: Ac-KQL-AMC

Cat. No.: B12377902

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## Introduction

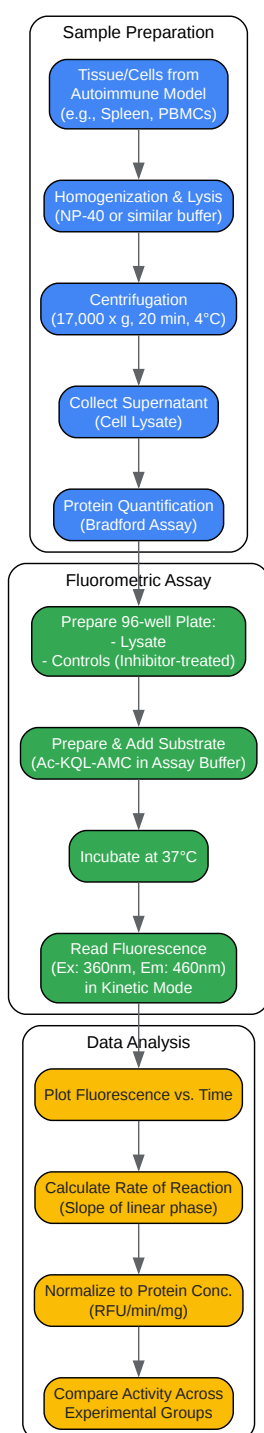
The immunoproteasome is a specialized isoform of the proteasome complex predominantly expressed in hematopoietic cells.<sup>[1]</sup> Its expression can be induced in other cells by inflammatory cytokines like IFN- $\gamma$  and TNF- $\alpha$ .<sup>[1][2]</sup> The immunoproteasome plays a critical role in the pathogenesis of various autoimmune diseases by influencing MHC class I antigen presentation, T-cell differentiation, and pro-inflammatory cytokine production.<sup>[1][3][4]</sup> This makes it a compelling therapeutic target for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.<sup>[1][5][6]</sup> Selective inhibitors of the immunoproteasome have shown promise in preclinical and clinical studies, highlighting the need for robust methods to measure its activity in relevant disease models.<sup>[5][7][8]</sup>

Fluorogenic peptide substrates provide a direct method for quantifying the specific proteolytic activities of the immunoproteasome's catalytic subunits:  $\beta$ 1i (LMP2),  $\beta$ 2i (MECL-1), and  $\beta$ 5i (LMP7). The substrate **Ac-KQL-AMC** is designed to measure the trypsin-like activity associated with the  $\beta$ 2/ $\beta$ 2i subunits. However, it is important to note that **Ac-KQL-AMC** can be efficiently cleaved by both the constitutive proteasome ( $\beta$ 2 subunit) and the immunoproteasome ( $\beta$ 2i subunit).<sup>[9]</sup> Therefore, to specifically assess immunoproteasome activity, this assay should be performed in parallel with substrates for other immunoproteasome-specific subunits (e.g., Ac-ANW-AMC for  $\beta$ 5i) or by using specific immunoproteasome inhibitors as controls.<sup>[10]</sup>

These application notes provide a detailed protocol for measuring immunoproteasome activity using **Ac-KQL-AMC** in samples derived from autoimmune disease models, alongside guidance for data interpretation and visualization of relevant biological pathways.

## Experimental Workflow

The overall workflow for measuring immunoproteasome activity involves sample preparation from an appropriate autoimmune disease model, performing the enzymatic assay with the fluorogenic substrate, and subsequent data analysis.



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Caption: Workflow for immunoproteasome activity measurement.

## Protocols

## Protocol 1: Preparation of Cell/Tissue Lysates

This protocol is adapted for tissues commonly used in autoimmune models, such as spleen or isolated peripheral blood mononuclear cells (PBMCs).

### Materials:

- Tissue (e.g., spleen) or isolated cells (e.g., PBMCs) from animal models.
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, with freshly added protease inhibitor cocktail.
- Phosphate-Buffered Saline (PBS), ice-cold.
- Dounce homogenizer or syringe with 26G needle.
- Refrigerated microcentrifuge.
- Bradford assay reagent.

### Procedure:

- Harvest tissue or cells and wash twice with ice-cold PBS. For tissues, snap-freeze in liquid nitrogen if not proceeding immediately.[\[9\]](#)
- For tissue samples, weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[\[9\]](#)
- Resuspend the powdered tissue or cell pellet in an appropriate volume of ice-cold Lysis Buffer.
- Homogenize the sample. For tissues, use a Dounce homogenizer. For cell pellets, pass the lysate through a 26G needle 10-15 times to ensure complete lysis.[\[11\]](#)
- Incubate the homogenate on ice for 20-30 minutes.
- Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.[\[9\]](#)
- Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

- Determine the total protein concentration of the lysate using the Bradford assay. Aim for a final concentration of 2-5 mg/mL.[\[9\]](#)
- Store lysates at -80°C in aliquots to avoid freeze-thaw cycles.

## Protocol 2: Immunoproteasome Activity Assay Using Ac-KQL-AMC

### Materials:

- Cell/Tissue Lysate (from Protocol 1).
- **Ac-KQL-AMC** fluorogenic substrate (stock solution in DMSO).
- Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM ATP.[\[12\]](#)
- Immunoproteasome-specific inhibitor (e.g., ONX-0914) or pan-proteasome inhibitor (e.g., MG132) for negative controls.
- Black, flat-bottom 96-well microplate.
- Fluorometric plate reader with filters for 360 nm excitation and 460 nm emission.[\[9\]](#)

### Procedure:

- Plate Setup:
  - Thaw cell lysates on ice.
  - In a 96-well plate, add your samples in triplicate. For each sample, prepare a parallel control well treated with an inhibitor.
  - Add 10-20 µg of total protein (lysate) to each well. Adjust the volume with Assay Buffer to a total of 50 µL.
  - To control wells, add an inhibitor (e.g., 50 nM ONX-0914) and incubate for 30 minutes at 37°C. Add an equal volume of vehicle (DMSO) to the sample wells.

- Substrate Preparation:
  - Prepare a 2X working solution of **Ac-KQL-AMC** by diluting the stock solution in pre-warmed (37°C) Assay Buffer. A final concentration of 100  $\mu\text{M}$  in the well is common, so the 2X solution should be 200  $\mu\text{M}$ .[\[13\]](#)
- Reaction and Measurement:
  - Initiate the reaction by adding 50  $\mu\text{L}$  of the 2X **Ac-KQL-AMC** substrate solution to each well, bringing the total volume to 100  $\mu\text{L}$ .
  - Immediately place the plate in the fluorometer, pre-heated to 37°C.
  - Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2-3 minutes for a period of 30-60 minutes (kinetic mode).[\[9\]](#)[\[11\]](#)
- Data Analysis:
  - For each sample, plot the Relative Fluorescence Units (RFU) against time (minutes).
  - Determine the initial reaction rate ( $V_0$ ) by calculating the slope of the linear portion of the curve.
  - Subtract the rate obtained from the inhibitor-treated control wells from the rate of the corresponding sample wells to determine the specific proteasome activity.
  - Normalize the activity to the amount of protein loaded in each well (e.g., RFU/min/mg of protein).

## Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different experimental groups. This is particularly important in autoimmune disease models where the goal is often to compare disease states to healthy controls or to assess the efficacy of a therapeutic agent.

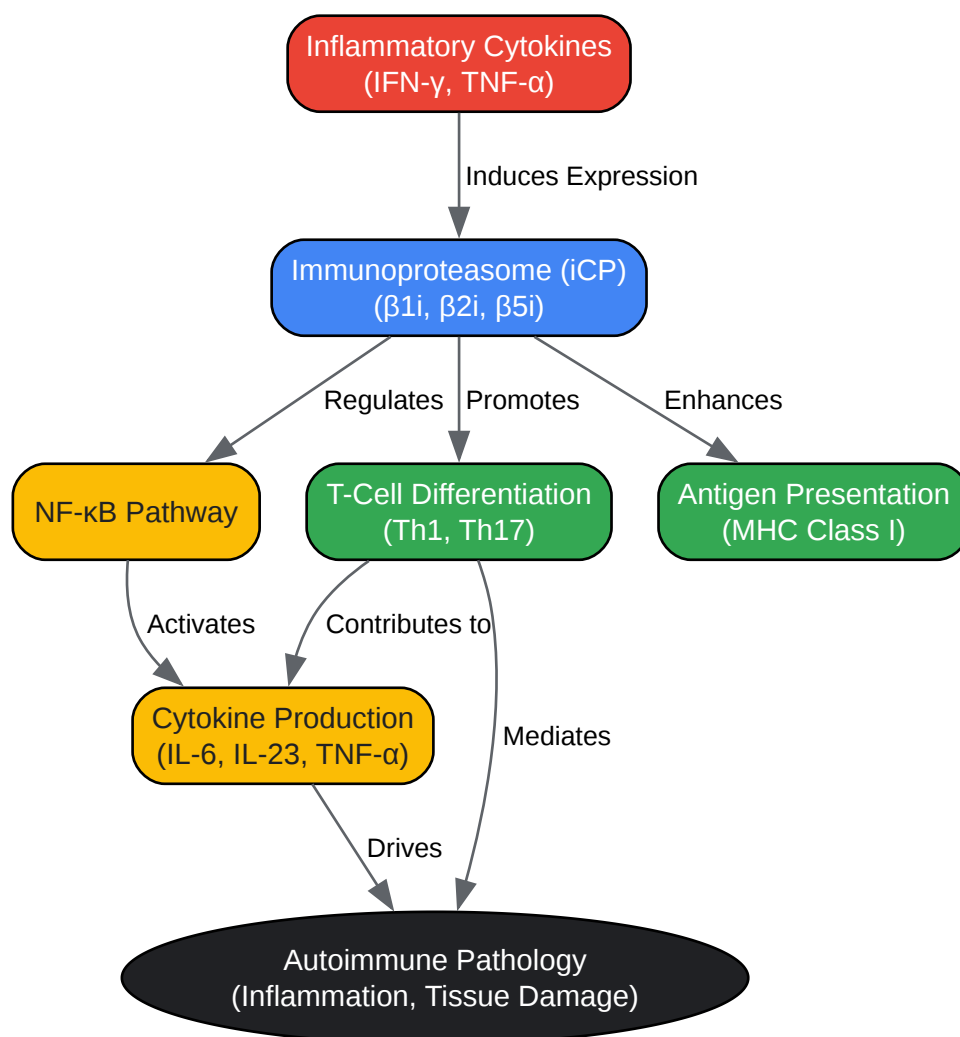
Table 1: Representative Data for Immunoproteasome Subunit Activity

Experimental Group	Animal Model	Treatment	$\beta$ 2i-like Activity (RFU/min/mg protein)	$\beta$ 5i-like Activity (RFU/min/mg protein)
1	Wild-Type (C57BL/6)	Vehicle	150.5 $\pm$ 12.3	210.8 $\pm$ 18.5
2	MRL/lpr (Lupus Model)	Vehicle	452.8 $\pm$ 35.1	680.4 $\pm$ 45.2
3	MRL/lpr (Lupus Model)	KZR-616 (10 mg/kg)	185.2 $\pm$ 15.9	255.7 $\pm$ 22.8
4	CIA (Arthritis Model)	Vehicle	510.6 $\pm$ 41.7	750.1 $\pm$ 51.9
5	CIA (Arthritis Model)	KZR-616 (10 mg/kg)	205.4 $\pm$ 19.8	290.3 $\pm$ 25.6

Data are presented as mean  $\pm$  standard deviation and are hypothetical for illustrative purposes.  $\beta$ 2i-like activity is measured with **Ac-KQL-AMC**;  $\beta$ 5i-like activity is measured with Ac-ANW-AMC.

## Immunoproteasome Signaling in Autoimmunity

The immunoproteasome is a key regulator of inflammatory signaling pathways that are often dysregulated in autoimmune diseases. Its activity directly impacts T-cell function and the production of inflammatory cytokines through pathways like NF- $\kappa$ B.



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Caption: Role of the immunoproteasome in autoimmune signaling.

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